molecular formula C25H26N6O4 B12274520 1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12274520
M. Wt: 474.5 g/mol
InChI Key: MPFQCXPCSIONLM-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with methoxyphenyl and piperazinyl groups.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive functions.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidin-4-one derivatives with different substituents. Compared to these compounds, 1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. Some similar compounds include:

Properties

Molecular Formula

C25H26N6O4

Molecular Weight

474.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C25H26N6O4/c1-34-20-7-3-18(4-8-20)28-11-13-29(14-12-28)23(32)16-30-17-26-24-22(25(30)33)15-27-31(24)19-5-9-21(35-2)10-6-19/h3-10,15,17H,11-14,16H2,1-2H3

InChI Key

MPFQCXPCSIONLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC

Origin of Product

United States

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